molecular formula C13H15ClFNO B4735206 (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one

(E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one

Cat. No.: B4735206
M. Wt: 255.71 g/mol
InChI Key: ZVMPAOFMIJJKOB-VOTSOKGWSA-N
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Description

(E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a chloro and fluoro substituent on an aniline ring, coupled with a dimethylpent-1-en-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4,4-dimethylpent-1-en-3-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.

    Catalysts: A base catalyst, such as triethylamine or pyridine, is often employed to facilitate the reaction.

    Procedure: The 3-chloro-4-fluoroaniline is reacted with 4,4-dimethylpent-1-en-3-one in the presence of the base catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to enhance their properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one: Unique due to its specific substituents and structure.

    (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-2-one: Similar structure but different position of the double bond.

    (E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylhex-1-en-3-one: Similar structure but different length of the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents on the aniline ring, coupled with the dimethylpent-1-en-3-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-1-(3-chloro-4-fluoroanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-13(2,3)12(17)6-7-16-9-4-5-11(15)10(14)8-9/h4-8,16H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPAOFMIJJKOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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